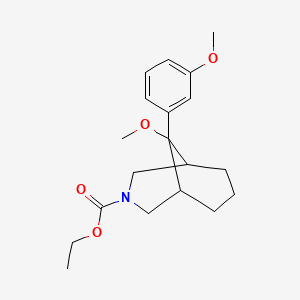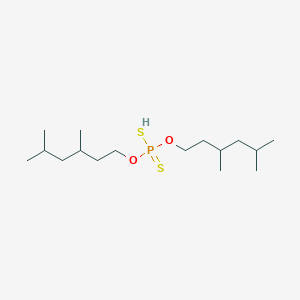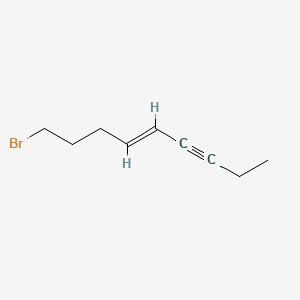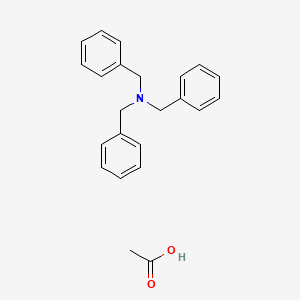
Tribenzylammonium acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tribenzylammonium acetate is an organic compound with the molecular formula C23H23NO2. It is a quaternary ammonium salt, where the nitrogen atom is bonded to three benzyl groups and one acetate group. This compound is often used in organic synthesis and research due to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tribenzylammonium acetate can be synthesized through the reaction of tribenzylamine with acetic acid. The reaction typically involves mixing tribenzylamine with acetic acid in an appropriate solvent, such as ethanol or methanol, under controlled temperature conditions. The reaction proceeds as follows:
C6H5CH2NH2+CH3COOH→C6H5CH2NH3+CH3COO−
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Tribenzylammonium acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding benzyl derivatives.
Reduction: Reduction reactions can lead to the formation of simpler amines.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl alcohols or benzaldehydes, while reduction can produce primary or secondary amines.
Scientific Research Applications
Tribenzylammonium acetate has a wide range of applications in scientific research:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: It can be used in the synthesis of biologically active compounds and as a reagent in biochemical assays.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in drug delivery systems.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which tribenzylammonium acetate exerts its effects involves its ability to act as a catalyst or reagent in various chemical reactions. The molecular targets and pathways involved depend on the specific application. For example, as a phase-transfer catalyst, it facilitates the transfer of ions or molecules between different phases, enhancing the reaction rate and yield.
Comparison with Similar Compounds
Similar Compounds
- Tetrabutylammonium acetate
- Tetramethylammonium acetate
- Tetraethylammonium acetate
Comparison
Tribenzylammonium acetate is unique due to its three benzyl groups, which provide distinct steric and electronic properties compared to other quaternary ammonium salts. This uniqueness makes it particularly effective in certain catalytic and synthetic applications where other compounds may not perform as well.
Properties
CAS No. |
68015-83-8 |
|---|---|
Molecular Formula |
C23H25NO2 |
Molecular Weight |
347.4 g/mol |
IUPAC Name |
acetic acid;N,N-dibenzyl-1-phenylmethanamine |
InChI |
InChI=1S/C21H21N.C2H4O2/c1-4-10-19(11-5-1)16-22(17-20-12-6-2-7-13-20)18-21-14-8-3-9-15-21;1-2(3)4/h1-15H,16-18H2;1H3,(H,3,4) |
InChI Key |
XWIAZRSRQTXXJW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


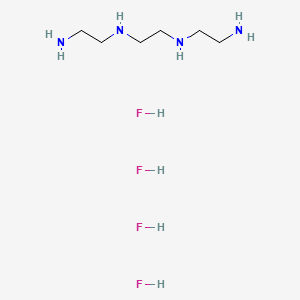
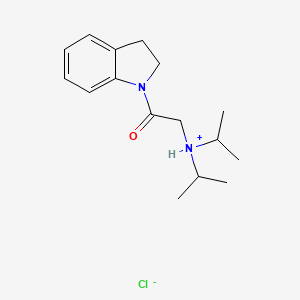
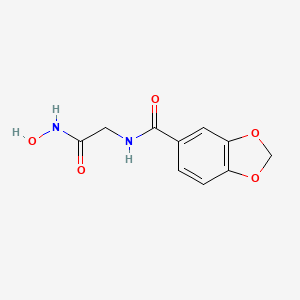
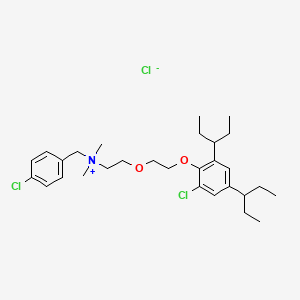
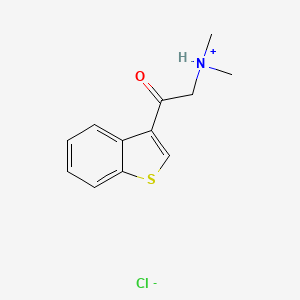

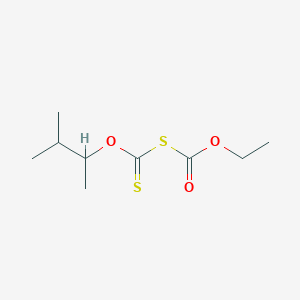
![Trimethyl-[(prop-2-enoylamino)methyl]azanium;chloride](/img/structure/B13765732.png)
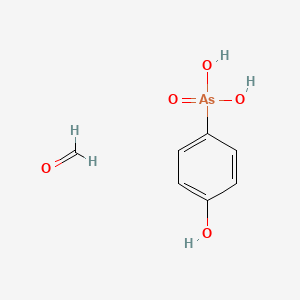
![Methyl [5-methyl-2-(4-methylphenyl)-1,3-thiazol-4-YL]acetate](/img/structure/B13765740.png)
